5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one
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Overview
Description
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structure, which combines an imidazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the imidazo[4,5-c]pyridine framework. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The amino and hydrazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking purine structures.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one involves its interaction with various molecular targets. The compound can act as a GABA_A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1,5-dihydro-4H-imidazo[4,5-c]pyridine-4-thione
- 2,6-Diamino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one
Uniqueness
5-Amino-6-hydrazino-1,5-dihydro-imidazo(4,5-c)pyridin-4-one is unique due to the presence of both amino and hydrazino groups, which provide additional sites for chemical modification and enhance its versatility in various applications .
Properties
CAS No. |
91713-21-2 |
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Molecular Formula |
C6H8N6O |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
5-amino-6-hydrazinyl-1H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C6H8N6O/c7-11-4-1-3-5(10-2-9-3)6(13)12(4)8/h1-2,11H,7-8H2,(H,9,10) |
InChI Key |
OANWYRGSXWEMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=O)C2=C1NC=N2)N)NN |
Origin of Product |
United States |
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